molecular formula C10H13N3O3 B2621349 3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097898-46-7

3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2621349
CAS No.: 2097898-46-7
M. Wt: 223.232
InChI Key: IIJUDQJWRHAFSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could be related to the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique, contributing to its diverse applications in scientific research. The 8-azabicyclo [3.2.1]octane scaffold is a key part of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the synthesis of tropane alkaloids, where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .

Mechanism of Action

Properties

IUPAC Name

3-methyl-6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-9(14)3-8(11-10(12)15)13-4-7-2-6(13)5-16-7/h3,6-7H,2,4-5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUDQJWRHAFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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